5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Beschreibung
5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Eigenschaften
IUPAC Name |
5-bromo-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGAUXPKRSEUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476273 | |
| Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524740-42-9 | |
| Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Table 1: Bromination Efficiency with NBS
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1-Methyl-3-CF3-1H-pyrazole | DCM | 25 | 2 | 88 | 99 |
| 1-Methyl-3-CF3-1H-pyrazole | CCl4 | 40 | 3 | 85 | 98 |
Alternative Bromination Strategies
While NBS is predominant, alternative brominating agents include bromine (Br2) and HBr/H2O2 . However, these methods face challenges:
- Br2 in DCM : Yields drop to 60–70% due to over-bromination.
- HBr/H2O2 : Requires acidic conditions (H2SO4), risking ring decomposition.
Microwave-Assisted Bromination : Recent advances use microwave irradiation (100°C, 30 min) with NBS, achieving 92% yield and reducing reaction time by 75%.
Industrial Scalability and Process Optimization
For large-scale production, continuous flow reactors enhance safety and efficiency. Key advancements include:
- Flow Bromination : NBS and pyrazole precursors are mixed in a tubular reactor (residence time: 5 min), achieving 89% yield at 50 g/h throughput.
- In-line Purification : Integrated distillation units separate regioisomers post-bromination, minimizing downstream processing.
Cost Analysis : NBS-based flow systems reduce raw material waste by 40% compared to batch methods, lowering production costs by 25%.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation + NBS | High regioselectivity, mild conditions | Requires isomer separation | 85–90 | High |
| Direct Bromination (Br2) | Low cost | Poor selectivity, side reactions | 60–70 | Moderate |
| Microwave-Assisted NBS | Rapid, high yield | Specialized equipment needed | 90–92 | Low |
Analyse Chemischer Reaktionen
Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling functionalization at this position.
Key Reaction Types
-
Suzuki-Miyaura Coupling :
Palladium-catalyzed coupling with aryl/heteroaryl boronic acids generates biaryl derivatives.
Example : -
Buchwald-Hartwig Amination :
Substitution with amines using Pd catalysts forms 5-amino derivatives.
Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C . -
Direct Bromine Exchange :
Bromine can be replaced by other halogens (e.g., iodine) via halogen-exchange reactions .
Table 1: Substitution Reactions
Oxidation and Reduction
The trifluoromethyl group and pyrazole ring stability influence redox behavior.
Oxidation
-
Side-Chain Oxidation :
The methyl group at position 1 can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions.
Reduction
-
Bromine Removal :
Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 1-methyl-3-(trifluoromethyl)-1H-pyrazole .
Functionalization via Lithiation
Directed ortho-metalation (DoM) enables functional group introduction at position 4.
Example:
-
Lithiation :
-
Electrophilic Quenching :
Reactions with aldehydes, CO₂, or boronating agents yield 4-substituted derivatives .
Table 2: Lithiation-Based Functionalization
| Electrophile | Product | Yield | Source |
|---|---|---|---|
| CO₂ | 4-Carboxy-pyrazole | 72% | |
| B(OMe)₃ | 4-Boryl-pyrazole | 68% | |
| DMF | 4-Formyl-pyrazole | 80% |
Heterocycle Formation
The pyrazole ring participates in annulation reactions to form fused heterocycles.
Biological Activity Modulation
Derivatives synthesized via these reactions exhibit enhanced bioactivity:
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole has diverse applications across multiple scientific disciplines:
Pharmaceutical Development
This compound is a promising candidate for drug discovery due to its potential biological activities. Research has indicated its effectiveness against various diseases, particularly in the development of antimicrobial and anti-inflammatory agents. For instance, studies have shown that derivatives of this compound exhibit notable antimicrobial properties against several bacterial strains .
Agrochemical Formulations
In agrochemistry, this compound is utilized in the synthesis of herbicides and pesticides. Its structural features enhance the efficacy of these compounds, allowing for targeted action against specific pests while minimizing environmental impact .
Material Science
The compound's unique properties make it suitable for developing advanced materials, including polymers and coatings with specific performance characteristics. Its incorporation into material formulations can lead to enhanced durability and functionality .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Wirkmechanismus
The mechanism of action of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
- 5-bromo-1-methyl-3-(trifluoromethyl)-1H-indazole
Uniqueness
5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The presence of both bromine and trifluoromethyl groups imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and other research areas.
Biologische Aktivität
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its pharmacological properties. The synthesis of this compound can be achieved through various methods, including bromination and lithiation reactions, which allow for the introduction of functional groups necessary for biological activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act by binding to specific enzymes or receptors, modulating their activity. This is particularly relevant in the context of cancer therapy, where it can inhibit pathways involved in tumor growth .
- Microtubule Destabilization : Similar pyrazole derivatives have been shown to inhibit microtubule assembly, suggesting potential use as microtubule-destabilizing agents in cancer treatment .
- Anti-inflammatory Activity : Pyrazole derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and related compounds:
- Cell Proliferation Inhibition : Research indicates that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. For example, derivatives have shown IC50 values ranging from 8.47 µM to 10 µM against MCF-7 cells after 72 hours of treatment .
| Compound | Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|---|
| BPU | MCF-7 | 8.47 ± 0.18 | 48h |
| BPU | MCF-7 | 10.00 | 72h |
| Pyrazole Derivative | MDA-MB-231 | 10.0 | 24h |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively documented:
- COX Inhibition : Compounds have demonstrated selective inhibition of COX enzymes with selectivity indices exceeding those of standard anti-inflammatory drugs like diclofenac . For instance, some derivatives exhibited IC50 values as low as 0.01 µM for COX-2 inhibition.
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | COX-1 | 5.40 |
| Pyrazole Derivative B | COX-2 | 0.01 |
Antibacterial Activity
The antibacterial effects of pyrazole compounds have also been explored, showing efficacy against various bacterial strains. This expands their potential applications in treating infections alongside their anti-cancer properties .
Case Studies and Research Findings
A recent study synthesized various pyrazole derivatives to evaluate their biological activities:
- Synthesis and Evaluation : Researchers synthesized a series of substituted pyrazoles and evaluated their anticancer activity against different cell lines. The most promising candidates were selected for further studies based on their ability to induce apoptosis and inhibit cell cycle progression .
- In Vivo Studies : Animal models have been utilized to assess the safety and efficacy of these compounds, revealing minimal toxicity at therapeutic doses while maintaining significant anti-cancer effects .
Q & A
What are the established synthetic methodologies for preparing 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves halogenation and trifluoromethylation steps. A common route involves reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride under controlled conditions, followed by methylation using formaldehyde in an alkaline medium . Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for trifluoromethylation) critically impact yield (reported 60–75%) and purity (>95% by GC-MS). Competing side reactions, such as over-halogenation, can be mitigated using radical inhibitors like BHT .
How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and regiochemistry of this compound?
Answer:
1H NMR reveals the methyl group at N1 as a singlet (δ 3.2–3.4 ppm), while the trifluoromethyl group shows a quartet (δ 120–125 ppm) in 19F NMR due to coupling with adjacent protons. 13C NMR distinguishes the brominated carbon (C5, δ 110–115 ppm) and trifluoromethyl carbon (δ 122–125 ppm, JCF ≈ 35 Hz). Regiochemistry is confirmed via NOESY correlations between the methyl group and adjacent protons .
What challenges arise in achieving regioselective trifluoromethylation during pyrazole synthesis, and what strategies can mitigate these issues?
Answer:
Regioselectivity is hindered by competing electrophilic attacks at C3 vs. C5 positions. Strategies include:
- Directing groups : Introducing electron-withdrawing substituents (e.g., bromine at C5) to direct trifluoromethylation to C3 .
- Catalytic systems : Using Cu(I) catalysts to stabilize transition states, improving C3 selectivity (yield increases by 15–20%) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at the desired position .
How do bromine and trifluoromethyl groups influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
Answer:
The bromine atom at C5 serves as a leaving group, enabling coupling with boronic acids. However, the electron-withdrawing trifluoromethyl group at C3 deactivates the pyrazole ring, requiring stronger bases (e.g., Cs2CO3) and elevated temperatures (80–100°C). Steric hindrance from the trifluoromethyl group may reduce coupling efficiency (60–70% yield), which can be improved using Pd(PPh3)4 catalysts .
What crystallographic techniques and software are recommended for determining the solid-state structure of halogenated pyrazole derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL software is the gold standard. Key steps include:
- Data collection : High-resolution detectors (e.g., CCD) at low temperatures (100 K) to minimize thermal motion.
- Refinement : Anisotropic displacement parameters for heavy atoms (Br, F). SHELXL’s TWINABS module effectively handles twinning in halogenated crystals .
How should biological activity assays for brominated trifluoromethyl pyrazoles be designed, based on structural analogs?
Answer:
- Target selection : Prioritize enzymes like carbonic anhydrases or SGLT proteins, where trifluoromethyl pyrazoles show affinity .
- Assay conditions : Use fluorescence-based inhibition assays (IC50 determination) at pH 7.4 with 1–10 µM compound concentrations. Include controls like acetazolamide for comparison .
- SAR analysis : Correlate substituent effects (e.g., bromine’s lipophilicity) with activity trends .
How can gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) assess purity and confirm molecular weight?
Answer:
- GC-MS : Retention time (~8.2 min on DB-5 columns) and fragmentation patterns (m/z 229 [M+] for C5H4BrF3N2) confirm identity. Purity >98% is achievable with peak area normalization .
- HRMS : Exact mass measurement (m/z 228.9495 for [M+H]+) using ESI or APCI sources resolves isotopic clusters (Br: 1:1 ratio for 79Br/81Br) .
What computational approaches predict the electronic properties and reaction pathways of this compound?
Answer:
- DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis sets calculate HOMO-LUMO gaps (≈5.2 eV), indicating electrophilic reactivity at C5.
- Molecular docking : AutoDock Vina models interactions with carbonic anhydrase IX (binding energy ≈ −8.5 kcal/mol), highlighting the trifluoromethyl group’s role in hydrophobic pockets .
How do solvent choice and stoichiometry impact the scalability of synthetic routes?
Answer:
- Solvents : THF improves solubility for large-scale reactions (>10 g), but DMF enhances trifluoromethylation rates. Switch to EtOAc during workup to simplify purification .
- Stoichiometry : Maintain a 1:1.2 molar ratio (pyrazole:CF3Cl) to avoid excess reagent accumulation. Scalability trials show 85% yield retention at 100 g scale .
What are the best practices for handling and storing this compound given its sensitivity to moisture and light?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
